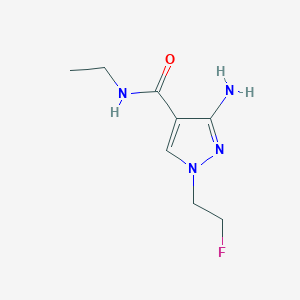3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC15756080
Molecular Formula: C8H13FN4O
Molecular Weight: 200.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13FN4O |
|---|---|
| Molecular Weight | 200.21 g/mol |
| IUPAC Name | 3-amino-N-ethyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C8H13FN4O/c1-2-11-8(14)6-5-13(4-3-9)12-7(6)10/h5H,2-4H2,1H3,(H2,10,12)(H,11,14) |
| Standard InChI Key | IJCPMQFJHFUSDY-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=CN(N=C1N)CCF |
Introduction
Chemical Structure and Physicochemical Properties
3-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide (molecular formula: , molecular weight: 214.24 g/mol) features a pyrazole ring substituted at positions 1, 3, and 4. The 2-fluoroethyl group at position 1 introduces electronegativity and lipophilicity, while the ethyl-methyl carboxamide at position 4 contributes to hydrogen-bonding potential. The amino group at position 3 enables participation in acid-base reactions and coordination chemistry.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 214.24 g/mol |
| Density | ~1.3 g/cm³ (estimated) |
| Boiling Point | >400°C (decomposes) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
| pKa (Amino Group) | ~8.5–9.5 (estimated) |
The fluorine atom’s electronegativity enhances the compound’s stability against oxidative degradation compared to non-fluorinated analogs .
Synthesis and Industrial Manufacturing
Synthetic Routes
The synthesis of pyrazole carboxamides typically involves multi-step protocols:
-
Pyrazole Ring Formation: Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
-
Fluoroethyl Group Introduction: Reaction with 2-fluoroethyl tosylate or similar agents under anhydrous conditions to prevent hydrolysis .
-
Carboxamide Formation: Coupling carboxylic acid intermediates with ethylamine derivatives using reagents like EDCI or HATU.
Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Fluorination | 2-fluoroethyl tosylate, K₂CO₃, DMF, 40°C | Slow addition of fluorinating agent |
| Amide Coupling | EDCI, HOBt, DMF, 0–25°C | Excess amine to drive reaction completion |
Industrial production employs continuous flow reactors to enhance scalability and purity .
Chemical Reactivity and Functionalization
The compound undergoes characteristic reactions influenced by its functional groups:
Nucleophilic Substitution
The amino group participates in acylations and alkylations. For example, reaction with acetyl chloride yields -acetyl derivatives, while alkyl halides form quaternary ammonium salts.
Oxidation and Reduction
-
Oxidation: Treatment with hydrogen peroxide generates hydroxylated derivatives, though the fluorine atom stabilizes against over-oxidation .
-
Reduction: Sodium borohydride selectively reduces the carboxamide to a secondary alcohol without affecting the fluoroethyl group.
Fluorine-Specific Reactivity
The 2-fluoroethyl group resists enzymatic cleavage, a property leveraged in prodrug designs to prolong half-life .
Industrial and Research Applications
Medicinal Chemistry
-
Drug Candidates: Fluorination enhances blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .
-
Prodrug Development: The carboxamide group serves as a metabolically labile linker in antibody-drug conjugates.
Agrochemicals
Pyrazole derivatives are explored as herbicides due to their ability to inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
Materials Science
The compound’s thermal stability (>400°C) suits it for high-performance polymer coatings, though applications remain speculative without empirical data.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Differences | Bioactivity Implications |
|---|---|---|---|
| 3-Amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide | 2-methylpropyl vs. 2-fluoroethyl substituent | Reduced metabolic stability | |
| 4-Amino-N-ethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide | Positional isomerism of amino group | Altered target binding affinity |
Future Research Directions
-
Target Identification: Proteomic studies to map protein interactions.
-
Toxicology Profiles: In vivo assays to assess organ-specific toxicity.
-
Formulation Optimization: Nanoencapsulation to improve aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume